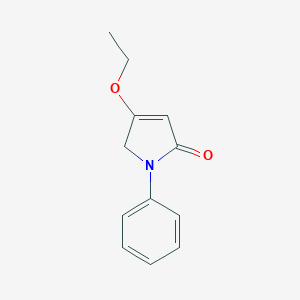

4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MSDC-0602K es un nuevo sensibilizador de la insulina diseñado para tratar afecciones como la diabetes tipo 2 y la enfermedad del hígado graso no alcohólico. Es una tiazolidindiona de segunda generación que se une selectivamente al transportador de piruvato mitocondrial, modulando la entrada de piruvato a las mitocondrias . Este compuesto tiene como objetivo conservar los efectos beneficiosos de las tiazolidindionas al tiempo que minimiza los efectos secundarios asociados con la unión del receptor gamma activado por proliferadores de peroxisomas .

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para MSDC-0602K implican el uso de varios reactivos y catalizadores. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación de anillos de tiazolidindiona y la unión de grupos funcionales específicos . Los métodos de producción industrial normalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

MSDC-0602K sufre varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente implican modificaciones en el anillo de tiazolidindiona y los grupos funcionales unidos .

Aplicaciones Científicas De Investigación

MSDC-0602K tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar los efectos de los sensibilizadores de la insulina en las vías metabólicas . En biología, se utiliza para investigar el papel de los transportadores de piruvato mitocondriales en el metabolismo celular . En medicina, MSDC-0602K se está explorando como un posible tratamiento para la diabetes tipo 2 y la enfermedad del hígado graso no alcohólico . Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos sensibilizadores de la insulina .

Mecanismo De Acción

El mecanismo de acción de MSDC-0602K implica su unión selectiva al transportador de piruvato mitocondrial. Esta unión modula la entrada de piruvato a las mitocondrias, lo que a su vez afecta varias vías metabólicas . Al reducir la resistencia a la insulina y mejorar el metabolismo de la glucosa, MSDC-0602K ayuda a controlar afecciones como la diabetes tipo 2 y la enfermedad del hígado graso no alcohólico . Los objetivos moleculares y las vías involucradas incluyen el transportador de piruvato mitocondrial y las enzimas metabólicas relacionadas .

Comparación Con Compuestos Similares

MSDC-0602K es único en comparación con otros sensibilizadores de la insulina debido a su unión selectiva al transportador de piruvato mitocondrial y su unión mínima al receptor gamma activado por proliferadores de peroxisomas . Compuestos similares incluyen pioglitazona y rosiglitazona, que son tiazolidindionas de primera generación . Estos compuestos tienen una mayor afinidad por el receptor gamma activado por proliferadores de peroxisomas, lo que lleva a más efectos secundarios . MSDC-0602K, por otro lado, ofrece un enfoque más específico con menos efectos adversos .

Actividad Biológica

4-Ethoxy-1-phenyl-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrrole-based compounds, which have been studied for various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an ethoxy group and a phenyl group attached to the pyrrole ring. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist at certain G protein-coupled receptors (GPCRs), modulating signaling pathways that are critical in inflammation and cancer progression .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain pyrrole-based compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific effects of this compound on cancer cells require further investigation but may follow similar mechanisms.

Neuroprotective Effects

Some studies suggest that pyrrole derivatives can inhibit monoamine oxidase (MAO) enzymes, which play a role in neurodegenerative diseases. Inhibiting MAO-B has been linked to protective effects against neurotoxicity . The potential of this compound as a neuroprotective agent warrants exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various pyrrole derivatives, including those structurally related to this compound. For example:

Propiedades

IUPAC Name |

3-ethoxy-1-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-11-8-12(14)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYLYOKLMVCDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.